molecular formula C16H13BrN2O3S2 B2500474 methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-30-4

methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2500474
CAS No.: 865197-30-4
M. Wt: 425.32
InChI Key: RYJNCCIOCJPUMH-VLGSPTGOSA-N
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Description

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and substituted with a 5-bromothiophene carbonyl group. Its Z-configuration at the imine bond is critical for its stereochemical properties and biological interactions. The compound’s synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with brominated thiophene carbonyl chlorides, followed by esterification . The bromine substituent enhances electrophilic reactivity, while the methyl ester group improves solubility in organic solvents.

Properties

IUPAC Name

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJNCCIOCJPUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine substituent may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

This compound, synthesized by Nassiri and Jalili Milaniresearch-art (2018), shares a benzothiazole backbone but differs in substituents: an indole group replaces the bromothiophene, and a cyanoacetate ester is present instead of a methyl acetate.

Key Differences :

Property Target Compound Ethyl 2-(2-Indolyl)benzothiazole Derivative
Substituent 5-Bromothiophene Indole
Ester Group Methyl acetate Ethyl cyanoacetate
Molecular Weight ~450 g/mol (estimated) ~420 g/mol
Solubility Moderate in DMSO High in polar aprotic solvents
Benzyl 2-[[(2Z)-2-[(5-Methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

This analog (ECHEMI, 2022) replaces the benzothiazole with a benzofuran ring and substitutes the bromothiophene with a 5-methylfuran group. The furan’s electron-rich nature reduces electrophilicity compared to the bromothiophene, while the benzyl ester enhances lipophilicity, favoring membrane permeability .

Structural Implications :

  • Electronic Effects : The bromine in the target compound increases electron-withdrawing effects, stabilizing the imine bond and altering redox properties.
  • Hydrogen Bonding : The benzothiazole’s sulfur atom may engage in weaker hydrogen bonding compared to the benzofuran’s oxygen, affecting crystal packing .
General Trends in Heterocyclic Analogues
  • Ring Puckering: The dihydrobenzothiazole ring in the target compound likely adopts a non-planar conformation due to steric hindrance from the methyl group, as described by Cremer and Pople’s puckering coordinates . This contrasts with planar indole-containing analogs.
  • Crystallography: SHELX-based refinements (Sheldrick, 2008) suggest that bromine’s heavy atom effect facilitates precise crystallographic resolution compared to lighter substituents like methyl or cyano groups .

Research Findings and Challenges

Biological Activity

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features several notable structural components:

  • Benzothiazole Ring : Known for its pharmacological properties.
  • Thiophene Moiety : Contributes to the compound's reactivity and biological interactions.
  • Bromine Substituent : Enhances binding affinity to biological targets.

The synthesis typically involves multiple steps:

  • Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with a carboxylic acid derivative.
  • Introduction of the Thiophene Ring : Achieved through cross-coupling reactions.
  • Final Esterification : Coupling the benzothiazole and thiophene moieties followed by esterification to yield the methyl ester.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
  • DNA Interaction : Potential binding to DNA could affect gene expression and cellular proliferation .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains. The presence of the thiophene and bromine groups may enhance this activity through increased membrane permeability or enzyme inhibition .

Anti-inflammatory Effects

Studies on related compounds have demonstrated anti-inflammatory properties, suggesting that this compound might also exert similar effects. In vivo studies have shown that thiazole derivatives can significantly reduce pro-inflammatory cytokines in models of inflammation .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Thiazole and benzothiazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds may disrupt cancer cell signaling pathways, leading to reduced proliferation and increased cell death .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of related compounds:

StudyFindings
Lesyk et al. (2003)Identified anti-inflammatory effects in thiazole derivatives compared to standard drugs like diclofenac .
Kim et al. (2010)Demonstrated protective effects against glutamate-induced excitotoxicity in glial cells using thiazoline derivatives .
Leoni et al. (2014)Patented novel thiazole derivatives with significant RORγt inhibitory activity, relevant for autoimmune diseases .

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